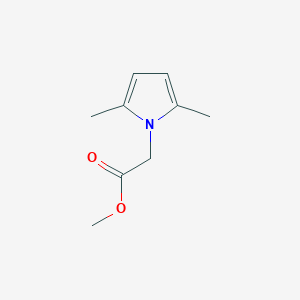![molecular formula C8H18OSi B6602571 [1-(trimethylsilyl)cyclobutyl]methanol CAS No. 97592-21-7](/img/structure/B6602571.png)
[1-(trimethylsilyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Trimethylsilyl)cyclobutyl]methanol: is an organic compound with the molecular formula C8H18OSi and a molecular weight of 158.31 g/mol. This compound features a cyclobutyl ring substituted with a trimethylsilyl group and a methanol group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trimethylsilyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: [1-(Trimethylsilyl)cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used.
Major Products Formed:
Oxidation: Formation of cyclobutyl ketone or aldehyde.
Reduction: Formation of cyclobutylmethane.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: [1-(Trimethylsilyl)cyclobutyl]methanol is used as a building block in organic synthesis.
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, compounds with similar structures are often investigated for their potential biological activity. The trimethylsilyl group can enhance the lipophilicity and membrane permeability of molecules, which may be beneficial in drug design.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(trimethylsilyl)cyclobutyl]methanol is primarily related to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the trimethylsilyl group can act as a protecting group or enhance the compound’s lipophilicity. The cyclobutyl ring can introduce strain into the molecule, which can influence its reactivity and stability .
Comparison with Similar Compounds
[1-(Trimethylsilyl)cyclobutyl]methanamine: Similar structure with an amine group instead of a hydroxyl group.
Cyclobutylmethanol: Lacks the trimethylsilyl group, making it less lipophilic and potentially less reactive.
Trimethylsilylcyclobutane: Lacks the hydroxyl group, reducing its ability to participate in hydrogen bonding and nucleophilic reactions.
Uniqueness: [1-(Trimethylsilyl)cyclobutyl]methanol is unique due to the presence of both the trimethylsilyl and hydroxyl groups on a cyclobutyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity, reactivity, and the ability to act as a versatile building block in organic synthesis.
Properties
IUPAC Name |
(1-trimethylsilylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)8(7-9)5-4-6-8/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWKPUJDFDSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)




![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)


![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B6602585.png)
![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)
